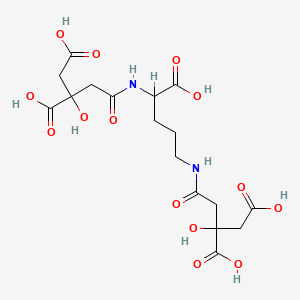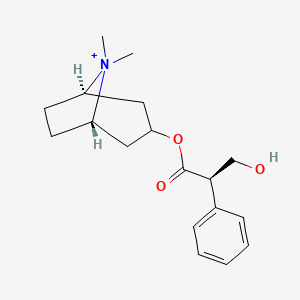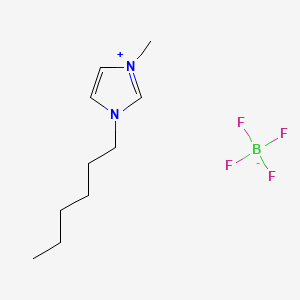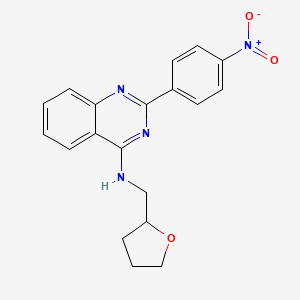
Staphyloferrin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Staphyloferrin A is a siderophore produced by Staphylococcus bacteria, particularly Staphylococcus aureus. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from the environment, which is essential for their growth and metabolism. This compound is a carboxylate-type siderophore that plays a crucial role in the iron acquisition process of Staphylococcus bacteria, enabling them to thrive in iron-limited conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of Staphyloferrin A has been achieved using solid-phase peptide synthesis (SPPS). This method involves the stepwise assembly of the compound on a solid support, allowing for precise control over the sequence of reactions. The synthesis typically starts with the attachment of the first amino acid to the solid support, followed by the sequential addition of protected amino acids. After the assembly is complete, the compound is cleaved from the solid support and deprotected to yield this compound .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Staphylococcus bacteria. The bacteria are cultured in iron-limited media to induce the production of siderophores. The siderophores are then extracted from the culture supernatant and purified using techniques such as chromatography. The production yield can be enhanced by optimizing the fermentation conditions, including the composition of the growth medium and the incubation parameters .
Chemical Reactions Analysis
Types of Reactions: Staphyloferrin A primarily undergoes complexation reactions with iron ions. It forms stable complexes with ferric iron (Fe^3+), facilitating the transport and uptake of iron by the bacteria. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of its peptide bonds .
Common Reagents and Conditions:
Complexation Reactions: Ferric chloride (FeCl_3) is commonly used to form iron complexes with this compound. The reaction is typically carried out in aqueous solution at neutral pH.
Hydrolysis Reactions: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used to hydrolyze the peptide bonds in this compound.
Major Products Formed:
Iron Complexes: The primary product of the complexation reaction is the ferric iron-Staphyloferrin A complex, which is essential for iron transport in bacteria.
Hydrolysis Products: Hydrolysis of this compound results in the formation of its constituent amino acids and citric acid derivatives.
Scientific Research Applications
Staphyloferrin A has several important applications in scientific research:
Chemistry: It is used as a model compound to study iron chelation and transport mechanisms in microorganisms.
Biology: this compound is employed in studies of bacterial iron acquisition and metabolism.
Medicine: The compound is explored for its potential in developing novel antimicrobial therapies.
Industry: this compound is used in biotechnological applications, such as the development of biosensors for detecting iron levels in various environments.
Mechanism of Action
Staphyloferrin A exerts its effects through its ability to chelate ferric iron (Fe^3+). The compound binds to iron ions with high affinity, forming stable complexes that are transported into the bacterial cell via specific siderophore receptors. Once inside the cell, the iron is released from the complex and utilized in various metabolic processes. The molecular targets of this compound include the siderophore receptors on the bacterial cell surface and the iron transport proteins involved in the uptake and utilization of iron .
Comparison with Similar Compounds
Staphyloferrin A is structurally and functionally similar to other siderophores, such as:
Staphyloferrin B: Another siderophore produced by Staphylococcus bacteria, which also plays a role in iron acquisition.
The uniqueness of this compound lies in its specific structure and high affinity for ferric iron, which makes it an effective iron chelator for Staphylococcus bacteria. Its ability to form stable iron complexes under various environmental conditions also contributes to its distinctiveness among siderophores .
Properties
CAS No. |
127902-98-1 |
|---|---|
Molecular Formula |
C17H24N2O14 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(2S)-2-[2-[[(4R)-4-carboxy-4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butyl]amino]-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C17H24N2O14/c20-9(4-16(32,14(28)29)6-11(22)23)18-3-1-2-8(13(26)27)19-10(21)5-17(33,15(30)31)7-12(24)25/h8,32-33H,1-7H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)/t8-,16+,17+/m1/s1 |
InChI Key |
VJSIXUQLTJCRCS-INUFPEASSA-N |
SMILES |
C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
C(C[C@H](C(=O)O)NC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |
Synonyms |
N(2),N(5)-di-(1-oxo-3-hydroxy-3,4-dicarboxylbutyl)ornithine staphyloferrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)

![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)
![(3-Amino-4,6-dimethyl-2-thieno[2,3-b]pyridinyl)-(2-chlorophenyl)methanone](/img/structure/B1225901.png)
![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)



![1-(2-Benzofuranyl)-2-[[1-(2,4,6-trimethylphenyl)-5-tetrazolyl]thio]ethanone](/img/structure/B1225908.png)
![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)
![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)
![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)
